molecular formula C23H30BrNO2S B2655283 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 477890-25-8

4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

Cat. No.: B2655283
CAS No.: 477890-25-8
M. Wt: 464.46
InChI Key: IUAROLDCEWOISI-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring and a 4-pentylcyclohexylphenyl substituent. Its structure combines a sulfonamide backbone with a lipophilic cyclohexyl group, which may enhance membrane permeability and target binding in therapeutic applications .

The 4-pentylcyclohexyl group contributes steric bulk and hydrophobicity, which may modulate pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrNO2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-14-22(15-11-20)25-28(26,27)23-16-12-21(24)13-17-23/h10-19,25H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAROLDCEWOISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide typically involves a Suzuki coupling reaction. This reaction uses 1,8-diiodo-10-methoxyanthracene and 1-bromo-4-(4-pentylcyclohexyl)benzene as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of sodium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction is a well-established method in industrial organic synthesis due to its efficiency and scalability. The reaction conditions, including the choice of catalyst and base, can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide primarily undergoes substitution reactions, particularly in the context of Suzuki coupling. This reaction involves the formation of carbon-carbon bonds between the brominated aromatic ring and other organic groups.

Common Reagents and Conditions

    Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

    Base: Sodium carbonate

    Solvent: Typically, an organic solvent like toluene or ethanol is used.

Major Products

The major products of these reactions are typically biaryl compounds, which are formed through the coupling of the brominated aromatic ring with another aromatic or aliphatic group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide as an anticancer agent. Its sulfonamide group has been linked to the inhibition of certain enzymes involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamide compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications such as bromination can enhance their activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, making this compound a candidate for further research into treatments for inflammatory diseases.

  • Research Findings : In vitro assays indicated that related sulfonamides can significantly reduce pro-inflammatory cytokine production, which is crucial for developing new anti-inflammatory therapies .

Polymer Synthesis

This compound has potential applications in polymer chemistry, particularly in synthesizing novel polymers with specific thermal and mechanical properties.

  • Data Table: Polymer Characteristics
PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%

These properties make it suitable for high-performance materials used in various industrial applications .

Conductive Polymers

The incorporation of this compound into conductive polymers has been explored due to its ability to enhance electrical conductivity while maintaining mechanical integrity.

  • Study Insight : Research shows that adding brominated sulfonamides to polymer matrices can improve conductivity by facilitating charge transfer between polymer chains .

Herbicidal Activity

The herbicidal potential of this compound has been evaluated, indicating its effectiveness in controlling weed growth without harming crops.

  • Field Trials : Trials conducted on various crops demonstrated a significant reduction in weed populations with minimal phytotoxicity to the crops themselves, suggesting a viable option for integrated pest management strategies .

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is primarily based on its ability to participate in substitution reactions. The bromine atom in the compound is a key reactive site, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

4-Methyl-N-[4-(4-Pentylcyclohexyl)phenyl]benzenesulfonamide (CAS 478041-24-6)
  • Structural Difference : Replaces bromine with a methyl group.
  • This substitution may lower binding affinity to targets reliant on bromine’s electron-withdrawing effects.
  • Applications : Similar lipophilicity due to the pentylcyclohexyl group suggests comparable bioavailability, but reduced halogen-mediated bioactivity .
N-(4-Bromophenyl)benzenesulfonamide (CAS 16468-97-6)
  • Structural Difference : Lacks the pentylcyclohexyl group; bromine is directly attached to the phenyl ring.
  • Impact : Absence of the cyclohexyl group reduces lipophilicity, likely diminishing cell membrane penetration. However, the bromine retains strong electronic effects, making it suitable for applications requiring polar interactions.
  • Crystallography : Intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize the crystal lattice, a feature shared with other sulfonamides .
4-Bromo-N-(4-hydrazinecarbonyl-phenyl)-benzenesulfonamide (CAS 59256-25-6)
  • Structural Difference : Incorporates a hydrazinecarbonyl group instead of the pentylcyclohexylphenyl moiety.
  • However, this polar group may reduce blood-brain barrier penetration compared to the lipophilic cyclohexyl analog .
Anti-Inflammatory and Anticancer Sulfonamides
  • HMC Compounds : Substituted N-(4-hydroxy-4-methyl-cyclohexyl)benzenesulfonamides (e.g., HMC compounds in ) exhibit anti-inflammatory and anticancer properties. The hydroxyl and methyl groups on the cyclohexyl ring enhance solubility while retaining moderate lipophilicity. In contrast, the bromine and pentylcyclohexyl groups in the target compound may improve target selectivity in cancer-related bone diseases or autoimmune disorders .
  • Glyoxalase Inhibitors : Brominated sulfonamides like 4-bromo-N-(4-bromophenyl)benzenesulfonamide (CAS 10589-69-2) are explored as zinc-binding inhibitors of glyoxalase I, a target in cancer therapy. The dual bromine substituents in such compounds enhance steric hindrance and electron withdrawal, critical for enzyme inhibition .

Physicochemical and Structural Properties

Table 1: Comparative Analysis of Key Sulfonamide Derivatives
Compound Name Substituents LogP* Biological Activity Key References
Target Compound Br, pentylcyclohexyl ~5.2 Anticancer, anti-inflammatory
4-Methyl analog (CAS 478041-24-6) CH₃, pentylcyclohexyl ~4.8 Moderate bioactivity
N-(4-Bromophenyl)benzenesulfonamide Br ~3.1 Enzyme inhibition
4-Bromo-N-(4-hydrazinecarbonyl-phenyl) Br, hydrazinecarbonyl ~2.5 Metal coordination

*Estimated LogP values based on substituent contributions.

Biological Activity

4-Bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide (CAS No. 477890-25-8) is a sulfonamide compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H30BrNO2S
  • Molecular Weight : 464.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its structural components, including the bromine atom and the pentylcyclohexyl group, contribute to its activity.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzenesulfonamides have been evaluated for their in vitro antimicrobial activity, revealing promising results against strains such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (mg/mL)Activity
This compoundTBDTBD
Compound 4d6.72Most potent against E. coli
Compound 4h6.63Most active against S. aureus

Anticancer Activity

The anticancer potential of this compound has been investigated, particularly against human breast adenocarcinoma cell lines (e.g., MCF7). The mechanism of action may involve the inhibition of specific cancer cell growth pathways, although detailed studies on this specific compound are still limited .

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : Potential interactions with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Binding Affinity : Studies suggest a moderate to strong binding affinity with serum proteins like human serum albumin (HSA), which may influence its pharmacokinetics and therapeutic efficacy .

Case Studies and Research Findings

  • Pharmacokinetic Studies : Investigations into the interaction between this compound and HSA revealed that it undergoes static fluorescence quenching mechanisms, indicating strong hydrophobic interactions and hydrogen bonding .
  • Synthesis and Evaluation : The synthesis typically involves a Suzuki coupling reaction, which allows for the efficient formation of the desired sulfonamide structure . The evaluation of synthesized derivatives showed varying degrees of antimicrobial and anticancer activities.

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